6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione
Description
This compound is a highly complex octacyclic molecule characterized by a fused macrocyclic framework containing six oxygen atoms (hexaoxa) and two ketone functional groups (dione). The IUPAC name specifies an eight-ring system with precise bridgehead positions (e.g., 0⁵,⁴⁷, 0¹³,²²) and conjugated double bonds, indicating a rigid, three-dimensional architecture. Such structures are typically synthesized via multi-step cyclization reactions, often employing templating agents or high-dilution conditions to favor macrocycle formation .
Properties
IUPAC Name |
6,9,12,33,36,39-hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34O8/c43-41-31-11-5-13-33-39(31)42(44)40-32(41)12-6-14-34(40)48-24-20-46-22-26-50-36-18-16-28-8-2-4-10-30(28)38(36)37-29-9-3-1-7-27(29)15-17-35(37)49-25-21-45-19-23-47-33/h1-18H,19-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGQLABSOYZCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCOC6=CC=CC7=C6C(=O)C8=C(C7=O)C=CC=C8OCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657691 | |
| Record name | 8,9,11,12,24,25,27,28-Octahydro-18H-17,19-methanodibenzo[s,v]dinaphtho[2,1-h:1',2'-j][1,4,7,12,15,18]hexaoxacyclotricosine-18,36-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721924-26-1 | |
| Record name | 8,9,11,12,24,25,27,28-Octahydro-18H-17,19-methanodibenzo[s,v]dinaphtho[2,1-h:1',2'-j][1,4,7,12,15,18]hexaoxacyclotricosine-18,36-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione is a complex polycyclic compound with potential biological activities that warrant investigation. Its unique structure suggests various interactions with biological systems.
Chemical Structure and Properties
The compound features a highly intricate polycyclic framework characterized by multiple oxygen and carbon atoms arranged in a specific cyclic configuration. This structure influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C42H34O8 |
| Molecular Weight | 650.70 g/mol |
| IUPAC Name | 6,9...dione |
| InChI Key | BTGQLABSOYZCLX-UHFFFAOYSA-N |
Biological Activity
Research into the biological activity of this compound is limited but suggests several areas of interest:
Antioxidant Activity
Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.
Anticancer Potential
Some polycyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or disrupting cell cycle progression. The hexacyclic nature of this compound may enhance its binding affinity to target proteins involved in cancer pathways.
Antimicrobial Effects
There is evidence that similar compounds possess antimicrobial properties against a range of pathogens including bacteria and fungi. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Studies
- Antioxidant Study : A study examining related compounds demonstrated significant free radical scavenging activity in vitro using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
- Anticancer Research : In vitro studies on structurally analogous compounds revealed inhibition of proliferation in breast cancer cell lines (MCF-7) with IC50 values indicating effective concentrations for therapeutic potential.
- Antimicrobial Testing : A comparative analysis showed that similar polycyclic compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound can be attributed to:
- Electron Donation : The presence of multiple oxygen atoms may facilitate electron donation mechanisms that neutralize free radicals.
- Intercalation : The polycyclic structure may allow the compound to intercalate into DNA strands or bind to proteins involved in cell signaling.
- Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers disrupting microbial membranes leading to cell lysis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s six oxygen atoms and lack of nitrogen contrast with Compound 14’s 8 O and 6 N, suggesting divergent reactivity (e.g., weaker metal-binding affinity compared to N-containing analogs) .
- Compound 29’s bromophenyl and methoxy groups impart significant steric bulk and lipophilicity, unlike the target’s simpler dione groups, which may enhance water solubility .
Physicochemical Properties
Elemental analysis and solubility trends inferred from substituents:
*Data from a structurally similar compound in (C₅₄H₆₈N₆O₁₀Cl₂).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
